2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide
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Overview
Description
2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry due to the presence of the thiazolidine moiety, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclin-dependent kinase-8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer progression .
Mode of Action
The compound interacts with CDK8 by binding to its active site . This binding inhibits the kinase activity of CDK8, thereby disrupting the cell cycle progression
Biochemical Pathways
The inhibition of CDK8 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The downstream effects of this disruption are complex and depend on the specific cellular context.
Pharmacokinetics
Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, specifically in the human colorectal (HCT116) cell line . This suggests potential anticancer activity. The compound has also shown significant antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-halo acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Phenylallylidene Group: The phenylallylidene group is introduced via a condensation reaction between the thiazolidine derivative and cinnamaldehyde. This reaction is often catalyzed by an acid such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The phenylallylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, anticancer, and anti-inflammatory activities. The thiazolidine ring is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The compound’s ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactive coatings.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Rhodanines: Similar in structure, rhodanines have a sulfur atom at the second position and are used in various biological applications.
Uniqueness
What sets 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide apart is its specific substitution pattern, which imparts unique biological activities. The presence of the phenylallylidene group enhances its ability to interact with biological targets, making it a more potent compound in various assays compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c15-12(17)9-16-13(18)11(20-14(16)19)8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,17)/b7-4+,11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEQSBOJFYKDCB-KXBBGWRGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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